3-Morpholino-1H-indazol-5-amine

Description

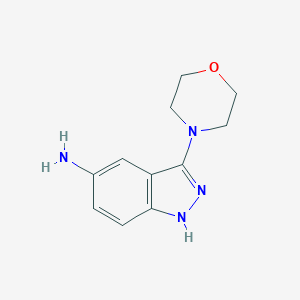

Structure

2D Structure

3D Structure

Properties

CAS No. |

131875-38-2 |

|---|---|

Molecular Formula |

C11H14N4O |

Molecular Weight |

218.26 g/mol |

IUPAC Name |

3-morpholin-4-yl-1H-indazol-5-amine |

InChI |

InChI=1S/C11H14N4O/c12-8-1-2-10-9(7-8)11(14-13-10)15-3-5-16-6-4-15/h1-2,7H,3-6,12H2,(H,13,14) |

InChI Key |

KUEPYBZBAYWJHD-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NNC3=C2C=C(C=C3)N |

Canonical SMILES |

C1COCCN1C2=NNC3=C2C=C(C=C3)N |

Synonyms |

3-Morpholino-1H-indazol-5-aMine |

Origin of Product |

United States |

Synthetic Methodologies for Indazole Derivatives

Strategies for the Construction of the Indazole Ring System

The formation of the indazole core is a critical step in the synthesis of 3-Morpholino-1H-indazol-5-amine and related compounds. Various strategies, including cyclization reactions and the use of specific precursors, have been developed to achieve this.

Cyclization Reactions and Amination Routes

A prevalent method for constructing the indazole ring system involves the cyclization of appropriately substituted precursors. A key intermediate, 4-morpholino-1H-indazol-3-amine, is often synthesized through a two-step process. This process begins with the amination of a suitable starting material with morpholine (B109124), followed by a cyclization reaction, typically using hydrazine (B178648) hydrate (B1144303). researchgate.netciac.jl.cnresearchgate.netconsensus.apppleiades.online This cyclization step is crucial for forming the bicyclic indazole core.

The resulting 4-morpholino-1H-indazol-3-amine serves as a versatile building block for further derivatization. For instance, it can be condensed with various carboxylic acids to produce a range of N-substituted indazole derivatives. researchgate.netresearchgate.netpleiades.online

Approaches Utilizing 2,6-Difluorobenzonitrile as a Precursor to Morpholino-Indazoles

A common and effective starting material for the synthesis of morpholino-indazoles is 2,6-difluorobenzonitrile. researchgate.netciac.jl.cnresearchgate.netconsensus.apppleiades.online The synthesis of 4-morpholino-1H-indazol-3-amine from this precursor involves an initial amination step where one of the fluorine atoms is displaced by morpholine. This is followed by cyclization with hydrazine hydrate to form the indazole ring. researchgate.netciac.jl.cnresearchgate.netconsensus.apppleiades.online This method provides a reliable route to the key intermediate required for the synthesis of this compound and its analogs.

The following table summarizes the key reaction steps:

| Step | Reaction | Reagents | Product |

| 1 | Amination | 2,6-Difluorobenzonitrile, Morpholine | 2-Fluoro-6-morpholinobenzonitrile |

| 2 | Cyclization | 2-Fluoro-6-morpholinobenzonitrile, Hydrazine Hydrate | 4-Morpholino-1H-indazol-3-amine |

Functionalization and Derivatization of the Indazole Core

Once the indazole core is established, further functionalization and derivatization can be carried out to introduce various substituents and modulate the compound's properties.

Regioselective Substitution at C3 and C5 Positions

The indazole ring possesses multiple sites for substitution, with the C3 and C5 positions being of particular interest for introducing chemical diversity. The synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (B68940) and its subsequent reactions highlight the ability to functionalize the C5 position. nih.gov This bromo-substituted indazole can then undergo further reactions, such as Suzuki coupling, to introduce a wide range of aryl groups at this position. nih.gov

Similarly, the C3 position is readily functionalized. The amine group at the C3 position of 4-morpholino-1H-indazol-3-amine can be acylated or undergo other transformations to introduce new functional groups. researchgate.netconsensus.app

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indazole core. The Suzuki coupling, in particular, has been effectively used to create carbon-carbon bonds. nih.govthieme-connect.de For example, 5-bromo-1H-indazol-3-amine can be coupled with various substituted boronic acid esters in the presence of a palladium catalyst, such as PdCl2(dppf)2, and a base like cesium carbonate to yield 5-aryl-1H-indazol-3-amines. nih.gov This reaction is highly versatile and allows for the introduction of a diverse array of substituents at the C5 position.

The general catalytic cycle for these cross-coupling reactions involves oxidative addition of the halo-indazole to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Multi-Component and Cascade Reaction Strategies

To enhance synthetic efficiency, multi-component and cascade reaction strategies are being explored for the synthesis of complex indazole derivatives. A palladium-catalyzed domino reaction has been developed to access 3-amino-2H-indazoles from hydrazines and 2-halobenzonitriles. nih.gov This sequence involves a regioselective palladium-catalyzed coupling followed by an intramolecular hydroamination. nih.gov While not directly focused on this compound, these advanced strategies demonstrate the potential for more streamlined syntheses of related indazole structures. Cascade reactions, which involve a series of intramolecular transformations, have also been utilized to construct functionalized indazole N-oxides. researchgate.net

Structure Activity Relationship Sar Studies of Indazole Based Compounds

Positional and Substituent Effects on Biological Activity

The biological activity of indazole-based compounds is highly dependent on the nature and position of substituents on the indazole core. longdom.org Strategic placement of different functional groups can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

Influence of Morpholine (B109124) and Amino Substituents

The presence of morpholine and amino groups on the indazole scaffold plays a crucial role in determining the biological activity of these compounds. The morpholine moiety, a heterocyclic amine, is frequently incorporated into drug candidates to enhance their properties.

The morpholine group can improve aqueous solubility and may enhance the ability of a compound to cross the blood-brain barrier. In the context of kinase inhibition, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target protein. acs.org For instance, in some phosphatidylinositol 3-kinase (PI3K) inhibitors, the morpholino group has been found to be critical for inhibitory activity, with modifications to this group leading to a significant loss of potency. acs.org However, while morpholine substitution can lead to good oral absorption, it can also result in high clearance. acs.org

The amino group, particularly at the 5-position of the indazole ring, is also a key determinant of biological activity. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, capable of forming crucial hydrogen bonds with the hinge region of kinases. semanticscholar.org This interaction is a common feature of many kinase inhibitors and is essential for their inhibitory mechanism. semanticscholar.org The amino group can also enhance solubility and provides a site for further chemical modification to optimize the compound's properties. ontosight.ai The reduction of a nitro group to an amine group at the 5-position of the indazole ring has been shown to be a key step in the synthesis of some biologically active indazole-based sulfonamides. researchgate.net

Table 1: Influence of Morpholine and Amino Substituents on Indazole Derivatives

| Substituent | Position | Influence on Biological Activity | Key Interactions |

|---|---|---|---|

| Morpholine | 3 | Can improve solubility and blood-brain barrier penetration. May also lead to high clearance. acs.org | The oxygen atom can act as a hydrogen bond acceptor. acs.org |

| Amino | 3 | The 1H-indazole-3-amine structure is an effective hinge-binding fragment for kinases. semanticscholar.org | Forms hydrogen bonds with the kinase hinge region. semanticscholar.org |

| Amino | 5 | Enhances solubility and provides a point for further modification. ontosight.ai | Can be derived from the reduction of a nitro group to create active compounds. researchgate.net |

Contributions of Aromatic and Heteroaromatic Moieties to Activity

The introduction of aromatic and heteroaromatic moieties to the indazole scaffold is a common strategy to enhance biological activity and explore interactions with target proteins.

Heteroaromatic moieties, which contain atoms other than carbon in the aromatic ring, offer additional opportunities for interaction. The nitrogen atoms in heterocyclic rings like pyridine (B92270) and pyrimidine (B1678525) can act as hydrogen bond acceptors, forming specific interactions with the target protein that can enhance potency and selectivity. tandfonline.com For instance, in a series of fibroblast growth factor receptor (FGFR) inhibitors, the presence of an N-ethylpiperazine group was found to be important for both enzyme inhibitory and cellular activity. mdpi.com Similarly, the introduction of a 3-(pyrazin-2-yl)-1H-indazole moiety has been explored for developing pan-Pim kinase inhibitors. mdpi.com

Ligand-Target Interaction Analysis through SAR

Structure-activity relationship studies are instrumental in understanding how a ligand interacts with its biological target. By systematically modifying the structure of a lead compound and observing the effects on its activity, researchers can build a model of the ligand-target binding interactions.

Role of Hinge-Binding Fragments in Kinase Inhibition

A crucial interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase domain. This region connects the N- and C-lobes of the kinase and is a highly conserved structural feature. The 1H-indazole moiety is an effective hinge-binding fragment due to the presence of two adjacent nitrogen atoms which can form strong hydrogen bonds within the hydrophobic pockets of receptors. researchgate.netresearchgate.net

Specifically, the N1 nitrogen of the indazole ring often acts as a hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor. This dual functionality allows the indazole scaffold to form a bidentate hydrogen bond interaction with the kinase hinge, a key feature observed in the binding mode of many indazole-based kinase inhibitors. hanyang.ac.kr For example, in inhibitors of FMS-like tyrosine kinase 3 (FLT3), the indazole fragment has been identified as a hinge binder that interacts with the ATP-binding pocket. hanyang.ac.krnih.gov

Modulation of Potency and Selectivity via Structural Modifications

SAR studies are critical for optimizing the potency and selectivity of lead compounds. By making targeted structural modifications, medicinal chemists can fine-tune the interactions between the inhibitor and its target kinase, as well as discriminate between different kinases.

The potency of an inhibitor can be enhanced by introducing substituents that create additional favorable interactions with the target, such as hydrophobic interactions or hydrogen bonds. For example, in a series of indazole arylsulfonamides, it was found that methoxy- or hydroxyl-containing groups were the more potent indazole C4 substituents. acs.org

Selectivity, the ability of a compound to inhibit a specific target over others, is a crucial aspect of drug design to minimize off-target effects. Structural modifications can be used to exploit subtle differences in the amino acid residues of the binding sites of different kinases. For instance, while a particular substituent might fit well into the binding pocket of the target kinase, it may cause steric clashes in the binding pocket of a related kinase, thus conferring selectivity. The strategic placement of bulky groups or the introduction of specific functional groups can significantly alter the selectivity profile of an indazole-based inhibitor. tandfonline.com For example, the optimization of both the piperidine (B6355638) and 2,6-difluorophenyl moieties of a 3-(pyrazin-2-yl)-1H-indazole led to potent and selective pan-Pim kinase inhibitors. mdpi.comnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Morpholino-1H-indazol-5-amine |

| Axitinib (B1684631) |

| Entrectinib |

| Niraparib |

| Benzydamine |

| Granisetron |

| Pazopanib |

| Lonidamine |

| Imatinib |

| Sorafenib |

| Ciprofloxacin |

| Phenylbutazone |

| Indomethacin |

| Tamoxifen |

| Doxorubicin |

| Curcumin |

| Linifanib |

| Sunitinib |

| Midostaurin |

| Lestaurtinib |

| Crenolanib |

| Gilteritinib |

| 1-(3-fluorobenzyl)-1H-indazol-5-amine |

| 3-(pyrazin-2-yl)-1H-indazole |

| 1H-indazole-3-amine |

| 3-iodo-5-nitro-1H-indazole |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine |

| 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol |

| 5-ethylsulfonyl-indazole-3-carbohydrazide |

| 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine |

| 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine |

| 5-(3-Hydroxyphenyl)-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-one |

| 5-(2-Fluoropyridin-4-yl)-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-one |

| 1-((2-chloro-5-methoxyphenyl) sulfonyl)-1H-indazol-5-amine |

| 7-Methoxyindazole |

| 7-nitroindazole |

| N-(7-Indazolyl)benzenesulfonamide |

| 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid |

Mechanistic and Biological Activity Investigations in Vitro Focus

Modulation of Cellular Pathways and Molecular Targets

Derivatives based on the 3-aminoindazole scaffold have demonstrated potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. The morpholino and indazole moieties both play crucial roles in binding to the ATP-binding site of these enzymes. The aryl morpholine (B109124) structure is a common feature in many PI3K inhibitors, with the morpholine oxygen often forming a key hydrogen bond interaction with the hinge region of the kinase. nih.govacs.org Similarly, the indazole ring can fit deeply into hydrophobic affinity pockets, with its nitrogen atoms forming hydrogen bonds with key amino acid residues. nih.govtandfonline.com

A notable example is the potent activity of this scaffold against the Phosphoinositide 3-kinase (PI3K) family . The compound GDC-0941, which contains a 2-(1H-indazol-4-yl) moiety, was identified as a potent, orally bioavailable inhibitor of class I PI3K. nih.gov The indazole portion of the molecule was shown to be critical for its snug fit within the enzyme's ATP binding site. nih.gov

Indazole derivatives have also been extensively developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3) , a key target in acute myeloid leukemia (AML). tandfonline.comtandfonline.comnih.gov The indazole structure can serve as a crucial "hinge binder," interacting with key residues like Cys694 in the FLT3 active site. tandfonline.com One study identified (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine, a compound containing both the indazole and morpholino groups, as a potent FLT3 inhibitor that could overcome resistance mutations. acs.org This class of compounds has shown strong inhibitory activity against both wild-type FLT3 and its mutated forms (ITD and D835Y) with nanomolar efficacy. nih.govacs.org

Furthermore, the 3-aminoindazole core is central to the activity of Entrectinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) , c-ros oncogene 1 (ROS1) , and pan-Tropomyosin Receptor Kinases (pan-TRKs) . nih.gov This demonstrates the versatility of the scaffold in targeting multiple oncogenic driver kinases. nih.gov

Research into related heterocyclic systems suggests potential for broader activity. For instance, benzimidazole (B57391) derivatives, which are structurally similar to indazoles, have been shown to effectively inhibit the Epidermal Growth Factor Receptor (EGFR) . nih.govmdpi.com Additionally, specific 1H-indazole-5-carboxamides have been developed as potent and orally bioavailable inhibitors of Tyrosine Threonine Kinase (TTK) , a protein involved in cell cycle regulation. nih.gov

While the indazole scaffold shows broad applicability, specific inhibition data for derivatives of 3-Morpholino-1H-indazol-5-amine against kinases such as CDK2, PLK4, and MAPK1 were not detailed in the reviewed literature.

G-quadruplexes (G4s) are non-canonical secondary structures that can form in guanine-rich sequences of DNA, notably in telomeres and the promoter regions of oncogenes. nih.gov The stabilization of these structures by small molecule ligands is a promising anti-cancer strategy, as it can interfere with telomere maintenance and oncogene transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov Ligands that bind G4 structures typically feature a large, planar aromatic core for stacking on the external G-quartets, combined with side chains that interact with the loops and grooves of the G4 structure. bohrium.com

Various molecular scaffolds, such as anthraquinones, carbazoles, and oxadiazole-based compounds, have been investigated for their ability to bind and stabilize G-quadruplex DNA. nih.govbohrium.commdpi.com These interactions are characterized by biophysical techniques that measure changes in thermal stability, fluorescence, and DNA conformation upon ligand binding. nih.govmdpi.com However, the reviewed scientific literature did not provide direct evidence of G-quadruplex binding or stabilization by compounds specifically from the this compound class.

A primary mechanism by which kinase inhibitors and other anti-cancer agents exert their effect is through the induction of cell cycle arrest and programmed cell death (apoptosis). Indazole derivatives have been shown to effectively trigger these cellular responses in cancer cells.

One study demonstrated that an indazole derivative, compound 2f, promoted apoptosis in 4T1 breast cancer cells in a dose-dependent manner. rsc.org This pro-apoptotic activity was mechanistically linked to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the corresponding downregulation of the anti-apoptotic protein Bcl-2. rsc.org The compound also induced mitochondrial dysfunction, evidenced by a decrease in the mitochondrial membrane potential. rsc.org

The induction of cell cycle arrest is another key outcome. Inhibitors targeting kinases like FGFR4, for which amino-indazole derivatives have been designed, can induce G1 phase cell cycle arrest in tumor cells. wjgnet.com Studies on the related benzimidazole scaffold have also shown that derivatives can effectively suppress cell cycle progression at various phases (G1, S, or G2) and induce apoptosis in a range of cancer cell lines, including lung, breast, and ovarian cancer cells. nih.govmdpi.com These findings suggest that the cytotoxic effects of indazole-based compounds are often mediated through a coordinated disruption of the cell cycle and activation of the intrinsic apoptotic pathway.

The biological efficacy of indazole derivatives has been quantified through various in vitro assays, which determine their potency at both the enzymatic and cellular levels. These values, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), are critical for evaluating and comparing compounds.

Derivatives of the indazole scaffold have demonstrated potent, often nanomolar, inhibition of key kinases. For example, optimized benzimidazole-indazole derivatives have shown IC50 values against FLT3 and its drug-resistant D835Y mutant as low as 0.941 nM and 0.199 nM, respectively. nih.gov This enzymatic potency translates to strong anti-proliferative activity in AML cell lines, with a GI50 (half-maximal growth inhibition) of 0.26 nM in MV4-11 cells. nih.gov Similarly, specific 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides are potent TTK inhibitors with an enzymatic IC50 of less than 10 nM and a cellular GI50 of under 0.1 µM in HCT116 colon cancer cells. nih.gov

The tables below summarize the reported cellular potency of various indazole derivatives and related compounds against different cancer cell lines.

| Compound Class | Cell Line | Cancer Type | Reported IC50 / GI50 (µM) | Source |

|---|---|---|---|---|

| Indazole Derivative (2f) | 4T1 | Breast | 0.23 - 1.15 | rsc.org |

| Indazolyl-Pyrimidine (5f) | MCF-7 | Breast | 1.858 | mdpi.com |

| Indazolyl-Pyrimidine (5f) | A549 | Lung | 3.628 | mdpi.com |

| Indazolyl-Pyrimidine (5f) | Caco-2 | Colon | 1.056 | mdpi.com |

| Benzimidazole Derivative (10) | MDA-MB-231 | Breast | 1.18 | researchgate.net |

| Benzimidazole Derivative (13) | MDA-MB-231 | Breast | 2.90 | researchgate.net |

| Benzimidazole Derivative (13) | SKOV3 | Ovarian | 4.35 | researchgate.net |

| TTK Inhibitor (CFI-401870) | HCT116 | Colon | <0.1 | nih.gov |

Antimicrobial Research Paradigms of Indazole Derivatives

In addition to their anti-cancer properties, indazole and related azole heterocycles have been investigated for their antimicrobial activities. Research has shown that certain indazole derivatives possess weak to modest activity, primarily against Gram-positive bacteria.

In one study, a series of 2H-indazoles were evaluated against a panel of clinical isolates. nih.gov Three of the tested compounds displayed activity against different Gram-positive strains. nih.gov Two of the derivatives showed inhibitory effects on Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values of approximately 128 µg/mL. nih.gov Another derivative exhibited a broader spectrum, inhibiting both Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 64 to 128 µg/mL. nih.gov

The table below details the antibacterial activity of selected indazole derivatives.

| Compound Class | Bacterial Species | Gram Stain | Reported MIC (µg/mL) | Source |

|---|---|---|---|---|

| 2H-Indazole Derivatives (2, 3) | Enterococcus faecalis | Positive | ~128 | nih.gov |

| 2H-Indazole Derivative (5) | Staphylococcus epidermidis | Positive | 64 - 128 | nih.gov |

| 2H-Indazole Derivative (5) | Staphylococcus aureus (incl. MRSA) | Positive | 64 - 128 | nih.gov |

While these findings establish a basis for the antibacterial potential of the indazole scaffold, the observed potency is generally modest compared to established antibiotics. nih.gov Further structural optimization would be necessary to develop indazole-based compounds into clinically viable antimicrobial agents.

Spectrum of Antifungal Activity

The indazole nucleus is a component of various synthetic compounds that have demonstrated a wide range of pharmacological activities, including antifungal properties. nih.gov Research into the antifungal potential of indazole derivatives has shown activity against several fungal strains. For instance, a series of N-methyl-3-arylindazoles was found to be effective against the fungal strain Candida albicans. nih.gov Similarly, newly synthesized 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles were evaluated for their in vitro antifungal activity. tandfonline.com

In one study, several indazole derivatives containing electron-withdrawing groups (–Cl, –NO₂, –Br) proved to be more potent against the tested fungal strains than the standard drug, fluconazole. tandfonline.com Another study synthesized indazole derivatives using microwave-assisted methods and tested them against Candida albicans, with the results showing promising antifungal potential. jchr.org Furthermore, a study on a new set of 2H-indazole derivatives screened their activity against the yeasts Candida albicans and Candida glabrata. pnrjournal.com While these studies establish the general antifungal potential of the indazole scaffold, specific data on the antifungal activity of this compound is not detailed in the reviewed literature.

Table 1: Antifungal Activity of Selected Indazole Derivatives

| Compound Class | Fungal Strain(s) | Notable Findings | Reference |

|---|---|---|---|

| N-methyl-3-arylindazoles | Candida albicans | Showed dominant activity against the strain. | nih.gov |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | Various fungal strains | Derivatives with electron-withdrawing groups were more potent than fluconazole. | tandfonline.com |

| Microwave-synthesized indazoles | Candida albicans | Displayed promising antifungal results. | jchr.org |

| 2H-indazole derivatives | Candida albicans, Candida glabrata | Screened for activity against these pathogenic yeasts. | pnrjournal.com |

Antiprotozoal Activities

The indazole scaffold has been identified as a promising framework in the development of antiprotozoal agents. researchgate.net Various derivatives have been synthesized and evaluated against a range of protozoan parasites, demonstrating significant in vitro activity.

A comprehensive study on a series of 22 synthesized 2-phenyl-2H-indazole derivatives investigated their antiprotozoal effects against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. proquest.comnih.gov The biological assays revealed that structural modifications, such as the inclusion of electron-withdrawing groups on the 2-phenyl ring, favored the antiprotozoal activity. proquest.com For instance, against E. histolytica, derivatives substituted with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl showed potent activity with IC₅₀ values below 0.050 µM. proquest.comnih.gov Against G. intestinalis, derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, and 2-carboxyphenyl substituents were the most active, also displaying IC₅₀ values under 0.050 µM. proquest.comnih.gov

Another investigation into indazole N-oxide derivatives highlighted their potential as antichagasic and leishmanicidal agents. researchgate.net These studies underscore the versatility of the indazole core in generating compounds with potent activity against a variety of protozoan pathogens.

Table 2: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives

| Protozoan Species | Most Active Substituents on 2-Phenyl Ring | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Entamoeba histolytica | Methoxycarbonyl, 4-chlorophenyl, 2-(trifluoromethyl)phenyl | < 0.050 | proquest.comnih.gov |

| Giardia intestinalis | 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, 2-carboxyphenyl | < 0.050 | proquest.comnih.gov |

| Trichomonas vaginalis | Data on specific active substituents not detailed. | - | proquest.comnih.gov |

Monoamine Oxidase B (MAO-B) Inhibition by Indazole Carboxamides

A significant area of investigation for indazole-based compounds has been their activity as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Research has led to the discovery of indazole-5-carboxamides as a structural class of highly potent, selective, and reversible MAO-B inhibitors.

Systematic structural variations of the indazole-5-carboxamide scaffold have been performed to explore the structure-activity relationships (SAR). A key finding was that inverting the amide linker from an indazole-3-carboxamide to an indazole-5-carboxamide dramatically increased MAO-B inhibitory potency. For example, N-(3,4-Dichlorophenyl)-1H-indazole-5-carboxamide was identified as a highly potent inhibitor of human MAO-B with a subnanomolar IC₅₀ value and remarkable selectivity over the MAO-A isoform.

Further modifications, such as the introduction of a methyl group at the N1 position of the indazole ring, led to a slight increase in inhibitory potency and selectivity towards human MAO-B. The most potent derivatives from these studies exhibited IC₅₀ values in the subnanomolar range, surpassing the activity of many existing MAO-B inhibitors. Computational docking studies have provided insights into the interactions between these inhibitors and the enzyme's binding site, explaining their high potency despite their relatively small molecular size.

Table 3: In Vitro Inhibitory Activity (IC₅₀) of Selected Indazole-5-Carboxamides on Human MAO-B

| Compound Name | IC₅₀ (nM) for human MAO-B | Selectivity vs. MAO-A |

|---|---|---|

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 0.227 | >5700-fold |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 | >25000-fold |

| N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide | 0.586 | >10000-fold |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | 1.59 | >6000-fold |

Computational and Theoretical Chemistry in Indazole Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for understanding how indazole derivatives, acting as ligands, interact with biological targets such as protein kinases. nih.govrsc.org

Molecular docking simulations are instrumental in visualizing how indazole derivatives fit into the active sites of target proteins. These simulations reveal the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. nih.govnih.gov

For instance, studies on various indazole derivatives have shown that the indazole core frequently forms key hydrogen bonds with amino acid residues in the hinge region of kinase active sites. In an investigation of N-substituted prolinamido indazole derivatives as Rho-kinase inhibitors, docking studies suggested that the nitrogen and NH group of the indazole ring form hydrogen bond interactions with Met156. nih.gov Similarly, the terminal phenyl ring in these derivatives was observed to engage in π-cation interactions with Lys105. nih.gov

In the context of VEGFR-2 kinase inhibitors, arylsulphonyl indazole derivatives were stabilized by both hydrogen bonding and π-π stacking within the active site. nih.gov The specific orientation of the indazole ring is critical; a dissimilar orientation can lead to a completely different set of interactions and affect the compound's inhibitory activity. nih.gov For a series of 3-amine/alkoxy substituted-azaindazoles, docking studies identified interactions with key amino acids like LEU43, GLN109, and PHE23 in the Pheripheral Benzodiazepine Receptor (PBR). These detailed interaction maps provide a structural basis for designing new derivatives with improved affinity and selectivity.

Beyond just predicting the binding pose, molecular docking is used to estimate the binding affinity between a ligand and its target receptor. nih.gov This is typically expressed as a docking score or binding energy, often in kcal/mol, where a more negative value indicates a stronger interaction. biotech-asia.orgijpsr.com These predicted affinities are valuable for prioritizing compounds for synthesis and biological testing.

In a study of novel indazole scaffolds as VEGFR-2 inhibitors, designed compounds exhibited binding energies ranging from -6.70 to -7.39 kcal/mol, which were comparable to or better than the native ligand axitinib (B1684631) (-9.01 kcal/mol). biotech-asia.org Another study on 3-carboxamide indazole derivatives targeting a renal cancer-associated protein (PDB: 6FEW) identified compounds with high binding energies, indicating strong potential for efficacy. nih.govrsc.org For example, derivatives designated as 8v, 8w, and 8y were found to have the highest binding energies among the synthesized series. nih.gov Similarly, docking of azaindazole derivatives with the MDM2 receptor revealed binding energies as strong as -359.2 kcal/mol for one potent compound.

| Indazole Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Designed Indazole Scaffolds | VEGFR-2 (PDB: 4AG8) | -7.39 | biotech-asia.org |

| Designed Indazole Scaffolds | VEGFR-2 (PDB: 4AGD) | -6.99 | biotech-asia.org |

| 3-Carboxamide Indazoles (8v, 8w, 8y) | Renal Cancer-Related Protein (PDB: 6FEW) | Among the highest in the series | nih.gov |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2-p53 | -359.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key structural features that influence efficacy, QSAR models can predict the activity of newly designed molecules before they are synthesized. mdpi.com

For indazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed to build predictive models. nih.gov These models correlate the 3D steric and electrostatic properties of the molecules with their inhibitory potency.

In a study on N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase (Lck), a robust CoMFA model was developed. The model showed a high cross-validated correlation coefficient (r²cv) of 0.603 and a conventional r² of 0.983, indicating good internal predictability. The model's predictive power was confirmed with an external test set, yielding a predictive correlation coefficient (r²) of 0.921. Contour maps generated from such models provide visual guidance for drug design, suggesting where bulky, electronegative, or electropositive groups could enhance or diminish biological activity. nih.gov These insights are crucial for the rational design of new indazole derivatives with improved therapeutic potential.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. nih.govniscpr.res.in These methods are applied to elucidate reaction mechanisms, calculate molecular properties, and support experimental findings. pnrjournal.comnih.gov

DFT calculations are a powerful tool for investigating the pathways of chemical reactions involving indazole derivatives. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a given transformation. pku.edu.cn

For example, DFT has been used to study the regioselective N1- and N2-alkylation of indazoles. Calculations suggested that a chelation mechanism involving a cesium catalyst leads to N1-substituted products, while other non-covalent interactions drive the formation of N2-products. nih.gov In other studies, DFT calculations have supported proposed radical chain mechanisms in the synthesis of 2H-indazoles and have identified the turnover-limiting step in catalytic cycles. nih.gov

DFT is also used to calculate fundamental electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and stability. nih.govniscpr.res.in In a study of 3-carboxamide indazole derivatives, DFT calculations revealed that specific compounds had the most substantial HOMO-LUMO energy gaps, correlating with their properties. nih.govrsc.org

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

General Predictive Methodologies for Similar Compounds: For analogous compounds, ¹H NMR spectra are characterized by signals in the aromatic region (typically δ 6.0–8.0 ppm) corresponding to the protons on the indazole ring system, and signals in the aliphatic region for the morpholine (B109124) moiety. The chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by the molecular structure and substituent effects. Computational models can help in assigning these signals, especially in complex spectra.

Interactive Table: General Expected ¹H NMR Chemical Shift Ranges for Indazole and Morpholine Moieties

| Functional Group | Proton Type | Expected Chemical Shift Range (ppm) |

| Indazole Ring | Aromatic C-H | 6.5 - 8.5 |

| Indazole Ring | N-H | 10.0 - 13.0 (can be broad) |

| Morpholine Ring | O-CH₂ | 3.5 - 4.0 |

| Morpholine Ring | N-CH₂ | 2.5 - 3.5 |

Note: The table provides generalized expected ranges and the actual values for 3-Morpholino-1H-indazol-5-amine would require specific computational or experimental analysis.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

The stability of a ligand-protein complex in an MD simulation is often assessed by analyzing several parameters over the course of the simulation trajectory:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated with respect to a reference structure (often the initial docked pose). A stable RMSD value over time suggests that the ligand has found a stable binding mode within the protein's active site.

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual amino acid residues in the protein can highlight regions of flexibility and indicate which residues are most affected by ligand binding.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are indicative of a stable interaction.

While MD simulations have been extensively used to study the interaction of various indazole derivatives with protein targets such as kinases, specific studies detailing the molecular dynamics simulations for the stability of a This compound -protein complex were not identified in the surveyed literature. Such a study would involve docking the compound into the active site of a relevant protein and then running an MD simulation to assess the stability of the resulting complex based on the parameters described above.

Interactive Table: Key Parameters in Molecular Dynamics Simulations for Ligand-Protein Stability

| Parameter | Description | Indication of Stability |

| RMSD | Measures the average deviation of atomic positions from a reference structure. | Low and stable values over time. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Lower fluctuations in the binding site residues upon ligand binding. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | A stable value, indicating the complex maintains its compactness. |

| Hydrogen Bonds | The number and duration of hydrogen bonds between the ligand and protein. | A consistent number of hydrogen bonds throughout the simulation. |

Advanced Drug Discovery and Lead Optimization Methodologies

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a pivotal strategy in modern drug discovery that identifies low-molecular-weight fragments that bind weakly to a biological target. These fragments are then optimized and grown into more potent lead compounds. The indazole nucleus is considered a "privileged fragment" in FBDD, frequently utilized as a starting point for developing kinase inhibitors. nih.govpharmablock.com

The structure of 3-Morpholino-1H-indazol-5-amine can be deconstructed into key fragments:

The Indazole Core: This bicyclic aromatic heterocycle is a well-established bioisostere for indoles and phenols. pharmablock.comnih.gov Its ability to form critical hydrogen bond interactions, particularly with the hinge region of protein kinases, makes it a prized fragment in inhibitor design. pharmablock.com

The Morpholine (B109124) Moiety: This group is crucial for activity and potency in many kinase inhibitors. nih.govacs.org It frequently interacts with the hinge region backbone of protein kinases, such as the Val882 residue in PI3K, anchoring the molecule in the ATP-binding pocket. nih.govacs.orgbldpharm.com Its inclusion is often a result of fragment screening or rational design to enhance binding affinity and improve physicochemical properties.

The 5-Amino Group: The amino group serves as a versatile attachment point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Researchers have successfully used fragment-led de novo design and in silico fragment-based approaches to develop potent indazole-based inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases. nih.govmdpi.com These studies underscore the utility of the indazole scaffold as a foundational piece in constructing highly specific and effective drug candidates.

Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping and molecular hybridization are innovative strategies to discover novel intellectual property and develop compounds with improved efficacy and selectivity. The 1H-indazol-amine framework is a versatile template for these approaches. pharmablock.commdpi.comresearchgate.net

Scaffold Hopping: This technique involves replacing a central molecular core with a structurally different scaffold that maintains similar spatial arrangements of key functional groups. The indazole ring has proven to be a successful scaffold hop for other heterocyclic systems in the pursuit of novel kinase inhibitors. pharmablock.com For instance, researchers have designed potent Fibroblast Growth Factor Receptor (FGFR) inhibitors by utilizing the 1H-indazol-3-amine scaffold as a replacement for other known hinge-binding motifs. mdpi.com This strategy can lead to compounds with new intellectual property rights and potentially improved drug-like properties. pharmablock.com

Molecular Hybridization: This approach involves combining distinct pharmacophores from different drug classes to create a single hybrid molecule with dual or enhanced activity. The 1H-indazole-3-amine structure is an effective hinge-binding fragment that can be hybridized with other active moieties. mdpi.com A recent study employed a molecular hybridization strategy to design and synthesize a series of 1H-indazole-3-amine derivatives. nih.gov By introducing moieties like mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C-3 position and various aromatic groups at the C-5 position, novel compounds with significant antitumor activity were created. mdpi.com One such hybrid, compound 6o, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov This approach has also been used to develop dual inhibitors, such as compounds targeting both HDAC and FGFR1. researchgate.net

Rational Design for Enhanced Therapeutic Efficacy

Rational design leverages structural information of the target protein to guide the synthesis of molecules with high affinity and selectivity. The this compound scaffold is frequently employed in rational design campaigns, particularly for kinase inhibitors, due to the well-defined roles of its constituent parts. ontosight.ai

A cornerstone of the rational design involving this scaffold is the critical role of the morpholine group. nih.gov In the development of inhibitors for the PI3K/AKT/mTOR pathway, the morpholino group has been identified as essential for potency. nih.govacs.org It forms a key hydrogen bond with the backbone NH of a valine residue (Val882 in PI3Kγ or Val851 in PI3Kα) in the kinase hinge region. nih.govacs.org Recognizing this, medicinal chemists often retain the morpholino group in all subsequent molecules during an optimization campaign, focusing modifications on other parts of the indazole scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.govacs.org

Furthermore, rational design has been applied to create 3-morpholine linked aromatic amino substituted 1H-indoles as novel inhibitors of the Kv1.5 potassium channel, a target for atrial fibrillation. nih.gov This demonstrates the broader applicability of the morpholine-heterocycle linkage in designing drugs for various target classes. By understanding the specific molecular interactions that drive biological activity, researchers can rationally engineer derivatives of this compound to achieve enhanced therapeutic effects.

Identification and Preclinical Assessment of Research Leads

Following design and synthesis, promising compounds undergo rigorous preclinical assessment to evaluate their potential as drug candidates. This process involves determining in vitro potency, cellular activity, metabolic stability, and in vivo pharmacokinetic properties. Derivatives incorporating the this compound scaffold have yielded promising preclinical candidates.

In one notable example, a lead optimization program focused on indazole-substituted morpholino-triazines identified a potent PI3Kα inhibitor for cancer therapy. nih.govacs.org The lead compound from this series demonstrated high enzymatic and cellular potency, good metabolic stability, and excellent oral bioavailability in mice. nih.gov

Preclinical Profile of a Lead Morpholino-Indazole-Based PI3Kα Inhibitor

| Parameter | Value | Reference |

|---|---|---|

| Enzymatic Activity (IC₅₀ vs PI3Kα) | 60 nM | nih.govacs.org |

| Cellular Activity (EC₅₀ vs A2780 Ovarian Cancer Cell Line) | 500 nM | nih.govacs.org |

| Microsomal Stability | High | nih.govacs.org |

| CYP Inhibition (3A4, 2C19, 2D6 at 10 µM) | Minimal | nih.govacs.org |

| Oral Bioavailability (AUC at 3 mpk in mice) | 5.2 µM | nih.govacs.org |

| In Vivo Tolerability (in mice) | Well-tolerated at 30 mpk BID for 5 days | nih.govacs.org |

Another successful example is the discovery of GDC-0941 (Pictilisib), a potent, orally bioavailable inhibitor of Class I PI3K. acs.org This compound, which features a morpholino group on a thieno[3,2-d]pyrimidine (B1254671) core and a 1H-indazol-4-yl group, emerged from efforts to improve the pharmacokinetic properties of earlier leads. acs.org GDC-0941 showed potent growth inhibitory activity in various human tumor cell lines and demonstrated a strong inhibitory effect on the growth of human U87MG glioblastoma xenografts in mice, ultimately progressing to human clinical trials. acs.org These examples highlight how the structural motifs present in this compound contribute to the development of drug candidates with favorable preclinical profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.